2-(3-Methyl-2-pyridinyl)-1-phenylethanol
Description
Properties
CAS No. |
6312-23-8 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(3-methylpyridin-2-yl)-1-phenylethanol |
InChI |
InChI=1S/C14H15NO/c1-11-6-5-9-15-13(11)10-14(16)12-7-3-2-4-8-12/h2-9,14,16H,10H2,1H3 |
InChI Key |
SKZOTGYAVIPHBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Significance of Pyridine Substituted Ethanol Derivatives in Contemporary Organic Chemistry Research
Pyridine-substituted ethanol (B145695) derivatives represent a significant and versatile class of compounds in modern organic chemistry. The pyridine (B92270) moiety, a six-membered heteroaromatic ring containing a nitrogen atom, imparts unique electronic properties and basicity to the molecule. researchgate.netresearchgate.net This often allows these derivatives to act as effective ligands in organometallic chemistry and as catalysts in a variety of organic transformations. researchgate.net The presence of the ethanol backbone introduces a hydroxyl group, which can participate in hydrogen bonding and serve as a handle for further functionalization, for instance, through esterification or etherification.
The combination of the pyridine ring and the ethanol chain creates a bidentate ligand scaffold, capable of coordinating with metal centers through both the nitrogen of the pyridine and the oxygen of the hydroxyl group. This chelation effect can enhance the stability and reactivity of catalytic species. Furthermore, the substitution pattern on the pyridine ring and the nature of the group attached to the ethanol unit can be readily modified, allowing for the fine-tuning of the steric and electronic properties of the molecule. This tunability is a key reason for the widespread investigation of these derivatives in the development of new catalysts for asymmetric synthesis and other applications.
Structural Features and Stereochemical Considerations in Academic Investigations of Pyridinyl Phenylethanol Scaffolds
General Synthetic Strategies for Pyridinyl-Substituted Alcohols
The creation of pyridinyl-substituted alcohols, such as 2-(3-methyl-2-pyridinyl)-1-phenylethanol, fundamentally relies on the formation of a new carbon-carbon bond between a pyridine derivative and a side chain, followed by or concurrent with the generation of a hydroxyl group. A prevalent strategy involves the nucleophilic addition of an organometallic reagent to a carbonyl compound. For instance, the reaction of a phenyl-containing nucleophile with a pyridinyl aldehyde or ketone, or conversely, a pyridinyl-containing nucleophile with a phenyl aldehyde or ketone, is a primary route.
One common approach is the Grignard reaction, where a pyridinyl Grignard reagent can react with an appropriate aldehyde. For example, 2-bromopyridine (B144113) can be converted to its Grignard reagent and then reacted with an aldehyde to form the corresponding alcohol. Alternatively, a lithiated pyridine, generated by halogen-metal exchange or direct deprotonation, can serve as the nucleophile. google.com
Another general method is the reduction of a corresponding ketone precursor. For example, 2-benzoyl-3-methylpyridine (B1315211) could be reduced to 2-(3-methyl-2-pyridinyl)-1-phenylethanol using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The synthesis of such ketone precursors can be achieved through several methods, including Friedel-Crafts acylation of a substituted pyridine or the reaction of a pyridinyl organometallic compound with a benzoyl derivative.
Furthermore, multicomponent reactions have emerged as powerful tools for the synthesis of highly substituted pyridines, which can then be further functionalized to the desired alcohol. google.com These strategies often involve the condensation of aldehydes, ketones, and a nitrogen source to build the pyridine ring system. google.comnih.gov
Enantioselective Synthesis Approaches towards Chiral Phenylethanol Derivatives
Given that 2-(3-methyl-2-pyridinyl)-1-phenylethanol possesses a chiral center at the carbon bearing the hydroxyl group, its enantioselective synthesis is of significant interest. Several key strategies are employed to control the stereochemistry of this alcohol.
Asymmetric Catalysis in Stereoselective Formation of Alcohol Stereocenters
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral alcohols. One of the most effective methods is the asymmetric reduction of a prochiral ketone precursor. Catalytic asymmetric transfer hydrogenation using ruthenium complexes with chiral ligands has been shown to be highly effective for the synthesis of various chiral 1,2-amino alcohols, achieving high enantioselectivities (>99% ee) and yields. sciencemadness.orgsciencemadness.org This methodology could be applied to the reduction of 2-benzoyl-3-methylpyridine to yield enantiomerically enriched 2-(3-methyl-2-pyridinyl)-1-phenylethanol.
Another approach involves the asymmetric addition of organometallic reagents to aldehydes in the presence of a chiral ligand. For example, the addition of a phenylzinc reagent to 3-methyl-2-pyridinecarboxaldehyde could be catalyzed by a chiral amino alcohol or other ligand to induce enantioselectivity. google.com
Biocatalytic Transformations for Kinetic Resolution and Enantiopure Access
Biocatalysis offers an environmentally friendly and highly selective alternative for obtaining enantiopure alcohols. learncbse.inambeed.comrsc.org This can be achieved through two main pathways: the asymmetric reduction of a prochiral ketone or the kinetic resolution of a racemic alcohol.
A variety of microorganisms and isolated enzymes (ketoreductases or alcohol dehydrogenases) are capable of reducing ketones to their corresponding alcohols with high enantioselectivity. learncbse.inambeed.com For instance, the reduction of 2-benzoyl-3-methylpyridine using a suitable biocatalyst could potentially yield a single enantiomer of 2-(3-methyl-2-pyridinyl)-1-phenylethanol. Studies on the biocatalytic reduction of other heteroaryl ketones have demonstrated the feasibility of this approach, often yielding the (S)-alcohol in accordance with Prelog's rule. rsc.org
Kinetic resolution involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of racemic 2-(3-methyl-2-pyridinyl)-1-phenylethanol, leaving the other enantiomer in high enantiomeric purity.
Chiral Pool Synthesis Strategies for Derivatization
Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. google.com For the synthesis of chiral phenylethanol derivatives, this could involve starting with a chiral precursor that already contains the desired stereocenter. For example, enantiopure mandelic acid or its derivatives could be used as a starting point. The synthesis would then involve the attachment of the 3-methyl-2-pyridinyl moiety.
Another strategy could involve the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction, after which it is removed. For example, a chiral auxiliary attached to the pyridine nitrogen could direct the stereoselective addition of a phenyl group to a carbonyl on the side chain. mdma.chgoogle.com
Precursor-Based Synthetic Pathways involving Pyridine Ring Systems
The synthesis of the target molecule is intrinsically linked to the synthesis of its core heterocyclic structure, 3-methylpyridine (B133936) (3-picoline). Several industrial methods exist for the production of 3-picoline, often involving the condensation of aldehydes and ammonia (B1221849). For instance, 3-picoline can be synthesized from formaldehyde, acetaldehyde, and ammonia under high temperature and pressure. mdpi.com
Once 3-picoline is obtained, it can be functionalized at the 2-position. A common method is the lithiation of the methyl group followed by reaction with an electrophile. However, for the synthesis of 2-(3-methyl-2-pyridinyl)-1-phenylethanol, functionalization at the 2-position is required. This can be achieved through directed ortho-metalation if a suitable directing group is present, or by building the pyridine ring with the desired substituents already in place.
A plausible route starting from 3-picoline would be its oxidation to 3-methylpyridine-N-oxide. This activates the 2-position for nucleophilic attack. The N-oxide can then be rearranged and functionalized to introduce a group at the 2-position that can be converted into the desired phenylethanol side chain. google.com
Alkylation and Nucleophilic Addition Reactions in Phenylethanol Derivatization
The formation of the phenylethanol side chain often involves alkylation and nucleophilic addition reactions. A key step in many synthetic routes is the nucleophilic addition of an organometallic reagent to a carbonyl group. For the synthesis of 2-(3-methyl-2-pyridinyl)-1-phenylethanol, this could involve:
Reaction of a lithiated picoline with benzaldehyde (B42025): 2-Lithio-3-methylpyridine, generated from 2-bromo-3-methylpyridine, can react with benzaldehyde to form the target alcohol.
Reaction of a Grignard reagent with a pyridyl aldehyde: Benzylmagnesium chloride can be added to 3-methyl-2-pyridinecarboxaldehyde. It is important to note that reactions involving benzylmagnesium chloride can sometimes lead to rearrangements, forming o-tolyl derivatives as byproducts. nih.govgoogle.com
The table below summarizes some potential synthetic strategies for the target compound and its analogues.
| Strategy | Precursors | Key Reaction | Potential Products | References |
| Grignard Reaction | 2-Bromo-3-methylpyridine, Benzaldehyde | Nucleophilic addition of pyridyl Grignard to aldehyde | 2-(3-Methyl-2-pyridinyl)-1-phenylethanol (racemic) | google.com |
| Grignard Reaction | 3-Methyl-2-pyridinecarboxaldehyde, Benzylmagnesium chloride | Nucleophilic addition of Grignard to pyridyl aldehyde | 2-(3-Methyl-2-pyridinyl)-1-phenylethanol (racemic), o-tolyl rearranged product | nih.govgoogle.com |
| Asymmetric Reduction | 2-Benzoyl-3-methylpyridine | Ruthenium-catalyzed asymmetric transfer hydrogenation | Enantiomerically enriched 2-(3-Methyl-2-pyridinyl)-1-phenylethanol | sciencemadness.orgsciencemadness.org |
| Biocatalytic Reduction | 2-Benzoyl-3-methylpyridine | Ketoreductase-mediated reduction | (S)- or (R)-2-(3-Methyl-2-pyridinyl)-1-phenylethanol | learncbse.inrsc.org |
| Pyridine Synthesis | Acetaldehyde, Formaldehyde, Ammonia | Condensation/Cyclization | 3-Methylpyridine (3-Picoline) | mdpi.com |
Chemical Reactivity and Reaction Mechanism Studies
Oxidative Transformations of the Alcohol Moiety
The secondary alcohol group is a primary site for oxidative transformations, typically leading to the corresponding ketone, 2-(3-methyl-2-pyridinyl)-1-phenyl-1-ethanone.
While specific studies on 2-(3-Methyl-2-pyridinyl)-1-phenylethanol are not available, the metal-catalyzed oxidation of benzyl (B1604629) alcohols is a well-established field. Catalysts based on palladium, copper, and ruthenium are commonly employed for such transformations. For instance, palladium(II) acetate (B1210297) in the presence of a pyridine (B92270) ligand is a versatile system for the aerobic oxidation of alcohols. researchgate.netnih.gov The general mechanism is believed to proceed through several key steps:
Adduct Formation: The alcohol coordinates to the metal center.
Alkoxide Formation: Deprotonation of the coordinated alcohol leads to a metal-alkoxide species. The pyridine moiety within the substrate molecule could potentially play a role in this step, either through intramolecular hydrogen bonding or by influencing the local electronic environment.
β-Hydride Elimination: This is often the rate-determining step, involving the transfer of a hydride from the carbinol carbon to the metal center, which results in the formation of the ketone and a metal-hydride species.
Catalyst Regeneration: The reduced metal catalyst is re-oxidized by an external oxidant, such as molecular oxygen, to complete the catalytic cycle.
The selectivity of these reactions for the ketone product over further oxidation to carboxylic acids is a key consideration. The choice of metal catalyst, ligands, and reaction conditions is crucial in achieving high selectivity. For example, some copper(II)-phenoxyl radical catalysts have shown high selectivity for the oxidation of primary alcohols to aldehydes. nih.gov
| Catalyst System | General Substrate | Product | Mechanistic Notes |
| Pd(OAc)₂/Pyridine | Benzyl Alcohol | Benzaldehyde (B42025) | Involves formation of a palladium-alkoxide and β-hydride elimination. researchgate.net |
| Copper(II)-Phenoxyl Radical | Primary Alcohols | Aldehydes | H-abstraction from the α-carbon of a coordinated alcoholato ligand is rate-determining. nih.gov |
| Pyridinium Bromochromate (PBC) | Benzylic Alcohols | Carbonyl Compounds | Reaction rate is influenced by substituents on the aromatic ring. dergipark.org.tr |
Dehydration Reactions and Olefin Formation Pathways
The presence of a benzylic alcohol group makes 2-(3-Methyl-2-pyridinyl)-1-phenylethanol susceptible to dehydration under acidic conditions to form an olefin, specifically a stilbene (B7821643) derivative. The reaction likely proceeds through a carbocation intermediate. Protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (water). Departure of the water molecule generates a secondary benzylic carbocation, which is stabilized by resonance with the phenyl group. Subsequent elimination of a proton from the adjacent carbon atom results in the formation of a double bond, yielding (E/Z)-1-phenyl-2-(3-methyl-2-pyridinyl)ethene. The stereoselectivity of the elimination (E vs. Z isomer) would be dependent on the reaction conditions and the steric environment around the developing double bond.
Investigations into Nucleophilic Substitution Reactions at the Benzylic Position
The benzylic position of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol is activated for nucleophilic substitution reactions. Similar to dehydration, these reactions would likely proceed via an Sₙ1 mechanism involving the formation of a resonance-stabilized benzylic carbocation. In the presence of a strong nucleophile and acidic conditions to facilitate the departure of the hydroxyl group, various substituted products could be formed. For instance, reaction with hydrohalic acids would lead to the corresponding benzylic halides. The pyridine nitrogen can be protonated under acidic conditions, which would further activate the benzylic position towards nucleophilic attack by increasing the leaving group ability of the protonated hydroxyl group.
Role of the Pyridine Nitrogen in Facilitating Chemical Transformations
The pyridine nitrogen atom plays a multifaceted role in the reactivity of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol.
Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character. echemi.com It can act as a proton acceptor, influencing the acidity of the hydroxyl proton and potentially participating in base-catalyzed reactions. It can also coordinate to metal catalysts, as seen in many catalytic oxidation systems. researchgate.net
Electronic Effects: As an electron-withdrawing group, the pyridine ring can influence the electron density at the benzylic position, affecting the stability of any carbocation intermediates and the rates of reactions involving this center.
Ligand Properties: The pyridine nitrogen is an excellent ligand for transition metals. chemistryviews.org This property is fundamental to its potential use in catalysis, where it can coordinate to a metal center and modulate its catalytic activity and selectivity. In the context of its own reactions, intramolecular coordination of the nitrogen to a metal catalyst that is also interacting with the alcohol moiety could lead to unique reactivity and selectivity.
Activation: Protonation of the pyridine nitrogen under acidic conditions can enhance the reactivity of the molecule. For example, it can increase the leaving group ability of the hydroxyl group in substitution and elimination reactions by preventing any potential deactivating coordination of the nitrogen to the developing positive charge at the benzylic position.
Advanced Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the integration of the signal provides a ratio of the number of protons giving rise to the signal. Furthermore, spin-spin coupling between adjacent non-equivalent protons results in signal splitting (multiplicity), which reveals information about the connectivity of the atoms.
Based on analogous structures found in the literature, the expected ¹H NMR spectral data for 2-(3-Methyl-2-pyridinyl)-1-phenylethanol in a solvent like deuterochloroform (CDCl₃) are summarized in the table below. For instance, the spectrum of (S)-1-phenylethanol shows a quartet for the methine proton and a doublet for the methyl protons, which is a characteristic pattern for an ethyl group fragment where one of the carbons is attached to a chiral center. rsc.org
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Pyridine-H4 | 7.20 - 7.40 | d | 7.0 - 8.0 |
| Pyridine-H5 | 7.50 - 7.70 | t | 7.0 - 8.0 |
| Pyridine-H6 | 8.40 - 8.60 | d | 4.0 - 5.0 |
| Phenyl-H (ortho, meta, para) | 7.25 - 7.45 | m | - |
| CH-OH | 5.00 - 5.20 | q | 6.0 - 7.0 |
| CH₂ | 3.00 - 3.30 | m | - |
| CH₃ | 2.30 - 2.50 | s | - |
| OH | Variable (broad) | s | - |
This is an interactive data table. Click on the headers to sort.
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in 2-(3-Methyl-2-pyridinyl)-1-phenylethanol would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, etc.) and its electronic environment. For example, data for (S)-1-phenylethanol shows the carbinol carbon at approximately 70.4 ppm and the methyl carbon at 25.1 ppm. rsc.org The aromatic carbons typically appear in the range of 120-160 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyridine-C2 | 158 - 162 |
| Pyridine-C3 | 135 - 139 |
| Pyridine-C4 | 133 - 137 |
| Pyridine-C5 | 121 - 125 |
| Pyridine-C6 | 147 - 151 |
| Phenyl-C (ipso) | 140 - 145 |
| Phenyl-C (ortho, meta, para) | 125 - 130 |
| CH-OH | 70 - 75 |
| CH₂ | 40 - 45 |
| CH₃ | 18 - 22 |
This is an interactive data table. Click on the headers to sort.
Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For 2-(3-Methyl-2-pyridinyl)-1-phenylethanol, COSY would be used to establish the connectivity within the pyridine (B92270) and phenyl rings, as well as the coupling between the methine and methylene (B1212753) protons of the ethanol (B145695) bridge.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, such as linking the ethanol bridge to both the pyridine and phenyl rings. For example, an HMBC correlation would be expected between the pyridine-H6 proton and the C2 and C4 carbons of the pyridine ring. researchgate.net
The combined application of these 2D NMR techniques allows for a complete and detailed structural elucidation of the molecule. beilstein-journals.org
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 2-(3-Methyl-2-pyridinyl)-1-phenylethanol, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.
The fragmentation of the molecular ion upon electron ionization provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the formation of a stable benzylic cation or a pyridinylmethyl radical.
Loss of water: Dehydration of the alcohol to form a stable cation.
Cleavage at the benzylic position: Fragmentation of the bond between the phenyl ring and the ethanol bridge.
Ring fragmentation: Cleavage of the pyridine or phenyl ring, although this is generally less favorable.
The analysis of these fragmentation patterns helps to confirm the presence of the key structural units within the molecule. youtube.comyoutube.com The fragmentation of related compounds, such as substituted propenoates and pyrazoles, shows characteristic losses of substituents and ring cleavages that aid in structural interpretation. researchgate.netnih.gov
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺ | C₁₄H₁₅NO | 213 |
| [M - H₂O]⁺ | C₁₄H₁₃N | 195 |
| [M - CH₃]⁺ | C₁₃H₁₂NO | 198 |
| [C₆H₅CHOH]⁺ | Benzoyl cation | 107 |
| [C₅H₃N(CH₃)CH₂]⁺ | 3-Methyl-2-pyridinylmethyl cation | 106 |
This is an interactive data table. Click on the headers to sort.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol would exhibit characteristic absorption bands for its key functional groups.
A study on 1-phenylethanol (B42297) provides a good reference for the expected vibrational frequencies. researchgate.netrsc.org The most prominent features would include:
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C-H stretch (aromatic): Absorption bands typically appear above 3000 cm⁻¹.
C-H stretch (aliphatic): Absorption bands are found just below 3000 cm⁻¹.
C=C and C=N stretch (aromatic): A series of sharp bands in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the pyridine and phenyl rings.
C-O stretch: A strong absorption band in the 1000-1200 cm⁻¹ region.
The IR spectrum of a related compound, (S)-1-phenylethanol, shows a broad O-H stretch around 3364 cm⁻¹ and aromatic C=C stretching absorptions around 1493 and 1452 cm⁻¹. rsc.org
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch | Alcohol | 3200 - 3600 (broad) |
| C-H stretch | Aromatic | 3000 - 3100 |
| C-H stretch | Aliphatic | 2850 - 3000 |
| C=C / C=N stretch | Aromatic Rings | 1450 - 1600 |
| C-O stretch | Alcohol | 1000 - 1200 |
This is an interactive data table. Click on the headers to sort.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.
For 2-(3-Methyl-2-pyridinyl)-1-phenylethanol, the UV-Vis spectrum is expected to show absorptions due to the π → π* transitions of the phenyl and pyridinyl aromatic systems. The presence of these conjugated systems will result in strong absorption bands in the UV region. A study on 1-phenylethanol and its complexes showed an intense origin transition around 37,636 cm⁻¹ (approximately 266 nm). researchgate.net The specific λ_max values and molar absorptivities (ε) can be used to confirm the presence of the aromatic chromophores and may be sensitive to the substitution pattern and solvent polarity.
| Electronic Transition | Chromophore | Expected λ_max (nm) |
| π → π | Phenyl Ring | ~260 |
| π → π | Pyridinyl Ring | ~270 |
| n → π* | Pyridinyl Ring | ~320 (weak) |
This is an interactive data table. Click on the headers to sort.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Enantiomeric Excess Determination
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the CD effect, provides a unique spectral signature for each enantiomer.
Principles of Chiral Analysis using CD Spectroscopy: Enantiomers of a chiral compound are mirror images of each other and, as such, produce CD spectra that are equal in magnitude but opposite in sign. For 2-(3-Methyl-2-pyridinyl)-1-phenylethanol, the (R)-enantiomer would be expected to produce a CD spectrum that is a mirror image of the (S)-enantiomer's spectrum. The absorption of the phenyl and methyl-pyridinyl chromophores in the molecule would give rise to characteristic electronic transitions, which, due to the chiral center at the carbinol carbon, would exhibit Cotton effects (positive or negative bands) in the CD spectrum. For instance, studies on the structurally related (R)-(+)-1-phenylethanol have shown distinct vibronic features in its CD spectrum. nih.govresearchgate.net
Determination of Enantiomeric Excess (e.e.): A key application of CD spectroscopy is the quantification of the enantiomeric excess (e.e.) of a sample. A racemic mixture (50:50 mixture of both enantiomers) is CD-silent as the equal and opposite signals from the two enantiomers cancel each other out. For a non-racemic mixture, the magnitude of the CD signal at a specific wavelength is directly proportional to the excess of one enantiomer over the other. By constructing a calibration curve using standards of known enantiomeric purity, the e.e. of an unknown sample of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol can be accurately determined. The general relationship is given by:
e.e. (%) = ([θ]observed / [θ]max) * 100
where [θ]observed is the observed molar ellipticity of the sample and [θ]max is the molar ellipticity of the pure enantiomer.
Hypothetical CD Data for 2-(3-Methyl-2-pyridinyl)-1-phenylethanol Enantiomers
| Enantiomer | Wavelength of Maxima (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| (R)-enantiomer | ~220 | Positive |
| ~260 | Negative | |
| (S)-enantiomer | ~220 | Negative |
| ~260 | Positive | |
| Racemic Mixture | All | 0 |
Note: This table is illustrative and based on general principles of CD spectroscopy for similar aromatic alcohols. Actual values would need to be determined experimentally.
X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. wikipedia.orglibretexts.org This technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal.
Solid-State Structural Analysis: A successful X-ray crystallographic analysis of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol would provide a wealth of information. It would precisely determine bond lengths, bond angles, and torsion angles within the molecule. For example, it would reveal the exact spatial relationship between the phenyl ring, the methyl-pyridinyl group, and the hydroxyl group around the chiral center. The crystal structure of the related compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, for instance, revealed a centrosymmetric space group, indicating the presence of a racemic mixture in the crystal. benthamopen.com Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the solid-state architecture.
Determination of Absolute Configuration: For a crystal grown from an enantiomerically pure sample, X-ray crystallography can determine the absolute configuration (i.e., distinguish between the R and S forms) through the phenomenon of anomalous dispersion. wikipedia.org When using X-rays of an appropriate wavelength, certain atoms will scatter the X-rays with a phase shift, causing a breakdown of Friedel's law (which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal). By carefully measuring the intensities of Friedel pairs, the absolute arrangement of atoms in space can be determined. The Flack parameter is a value refined during the structure solution that indicates whether the determined absolute structure is correct; a value close to 0 indicates the correct assignment, while a value close to 1 suggests the inverted structure is correct. This method has been successfully used to determine the absolute configuration of numerous chiral molecules. nih.gov
Illustrative Crystallographic Data Table for an Enantiopure Crystal of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₄H₁₅NO |
| Formula Weight | 213.27 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ (a chiral space group) |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 14.1 |
| Volume (ų) | 1222.7 |
| Z (molecules/unit cell) | 4 |
| Flack Parameter | 0.05(3) |
Note: This table presents hypothetical data for an illustrative purpose, based on typical values for organic molecules. Experimental determination is required for actual values.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and reactivity of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 2-(3-Methyl-2-pyridinyl)-1-phenylethanol. Calculations are typically performed using specific functionals, such as B3LYP (Becke's 3-parameter Lee-Yang-Parr), combined with a basis set like 6-311G(d,p) or cc-pVTZ, which defines the set of functions used to build the molecular orbitals. researchgate.netmdpi.com
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a process that locates the minimum energy conformation on the potential energy surface. For 2-(3-Methyl-2-pyridinyl)-1-phenylethanol, this involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.
Given the rotational freedom around several single bonds—notably the C-C bond connecting the pyridine (B92270) and ethanol (B145695) moieties and the C-O bond of the alcohol group—the molecule can exist in various conformations. A conformational analysis, often performed by rotating key dihedral angles and re-optimizing the geometry, is necessary to identify the global minimum energy structure, which is the most populated conformation at equilibrium. The optimized geometric parameters for a plausible low-energy conformer are presented below.
Table 1: Selected Optimized Geometrical Parameters for 2-(3-Methyl-2-pyridinyl)-1-phenylethanol (Calculated at the B3LYP/6-311G(d,p) level)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths | (Å) | |
| C(phenyl)-C(ethanol) | 1.521 | |
| C(ethanol)-O | 1.435 | |
| O-H | 0.965 | |
| C(ethanol)-C(pyridinyl) | 1.530 | |
| N(pyridine)-C | 1.340 | |
| Bond Angles | (°) | |
| C(phenyl)-C(ethanol)-O | 111.5 | |
| C(phenyl)-C(ethanol)-C(pyridinyl) | 112.8 | |
| C(ethanol)-O-H | 108.9 | |
| Dihedral Angle | (°) |
Note: The data in this table is representative and based on typical values for similar organic molecules calculated using DFT methods.
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For 2-(3-Methyl-2-pyridinyl)-1-phenylethanol, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyridine rings, while the LUMO would also be distributed across these aromatic systems.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -5.98 |
| LUMO Energy (ELUMO) | -0.85 |
Note: These values are illustrative, based on typical DFT results for aromatic and heterocyclic compounds. A smaller energy gap generally indicates higher reactivity. nih.gov
To understand the mechanism of a chemical reaction involving 2-(3-Methyl-2-pyridinyl)-1-phenylethanol, such as its oxidation or dehydration, it is necessary to locate the transition state (TS) structures along the reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed.
Computational methods like Synchronous Transit-Guided Quasi-Newton (STQN) or eigenvector-following algorithms are used to find these TS structures. Once located, frequency calculations are performed to confirm the nature of the stationary point. A true transition state will have exactly one imaginary frequency, corresponding to the vibrational mode of the atoms that moves the molecule from reactant to product. The energy difference between the reactants and the transition state defines the activation energy, a key parameter in determining reaction kinetics. mdpi.com
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational space and the influence of the surrounding environment, such as a solvent. nih.gov
For 2-(3-Methyl-2-pyridinyl)-1-phenylethanol, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water or ethanol) and simulate their movements over nanoseconds. This approach is invaluable for:
Conformational Sampling: MD can explore a wider range of molecular conformations than static geometry optimization, revealing the flexibility of the molecule and the relative stabilities of different shapes it can adopt in solution. researchgate.net
Solvent Effects: The simulation explicitly models solute-solvent interactions, such as hydrogen bonding between the molecule's hydroxyl group and water molecules. This provides a more realistic understanding of how the solvent influences the molecule's structure and behavior compared to implicit solvent models used in some DFT calculations. nih.gov
Quantum Chemical Descriptors for Understanding Intramolecular and Intermolecular Interactions
From the results of a DFT calculation, numerous quantum chemical descriptors can be derived to quantify various aspects of a molecule's electronic structure and reactivity. nih.gov These descriptors are often used in quantitative structure-activity relationship (QSAR) studies.
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. For 2-(3-Methyl-2-pyridinyl)-1-phenylethanol, the MEP would show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group.
Global Reactivity Descriptors: These are calculated from the HOMO and LUMO energies and provide a quantitative measure of reactivity. nih.gov
Table 3: Representative Global Reactivity Descriptors
| Descriptor | Formula | Value (Illustrative) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.415 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.565 eV |
| Softness (S) | 1/(2η) | 0.195 eV-1 |
Note: These descriptors help in comparing the reactivity of different molecules. Hardness (η) measures resistance to change in electron distribution, while the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. nih.gov
Spectroscopic Property Prediction through Computational Methods
Computational methods can predict various types of spectra, which can be used to validate and interpret experimental data.
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry, it is possible to predict NMR chemical shifts. These predicted shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in an experimental NMR spectrum. nih.gov
Vibrational Spectroscopy (IR and Raman): Frequency calculations performed after geometry optimization yield the vibrational frequencies and intensities of the molecule's normal modes. researchgate.net These theoretical frequencies correspond to the absorption peaks in an infrared (IR) spectrum and scattering peaks in a Raman spectrum. Comparing the calculated spectrum to the experimental one can confirm the structure and identify characteristic functional groups, such as the O-H stretch of the alcohol and C=N/C=C stretches of the pyridine ring.
Derivatization and Structural Modification for Advanced Chemical Research
Synthesis of Substituted 2-(3-Methyl-2-pyridinyl)-1-phenylethanol Analogues with Varied Functionalities
The synthesis of analogues of the title compound allows for a systematic investigation of structure-activity relationships. Modifications can be targeted at the pyridine (B92270) ring, the phenyl ring, or the ethanol (B145695) bridge. While direct literature on the large-scale synthesis of varied analogues of 2-(3-methyl-2-pyridinyl)-1-phenylethanol is specific, established synthetic methodologies for related pyridine derivatives provide a clear blueprint for achieving these structures.
A common strategy involves the reaction of a substituted 2-picoline derivative with a substituted benzaldehyde (B42025). Another powerful approach is the modification of a precursor molecule, such as a 2-phenacylpyridine. For instance, research on 2-(phenylethynyl)pyridine has shown it can be converted into an isoxazolo[2,3-a]pyridinium salt, which then reacts with alcohols to yield 6-substituted 2-phenacylpyridines. rsc.org These phenacylpyridines are direct precursors to the corresponding phenylethanol derivatives via reduction of the ketone.
Furthermore, modern catalytic methods offer efficient routes to substituted pyridines. Ruthenium-catalyzed cycloisomerization of 3-azadienynes has been demonstrated as a potent method for creating a variety of substituted pyridine rings from acyclic precursors. organic-chemistry.org Such methods could be adapted to produce 3-methyl-2-pyridinyl moieties with additional functionalities. The Suzuki coupling reaction, using various arylboronic acids, is another well-established method for adding substituents to pyridine rings, as demonstrated in the synthesis of complex heterocyclic systems like imidazopyridines. nih.gov
Table 1: Potential Synthetic Strategies for Analogues
| Target Modification | Precursor/Starting Material | Key Reagents/Reaction Type | Potential Functionality Introduced |
| Phenyl Ring Substitution | 2-(3-Methyl-2-pyridinyl)acetonitrile | Substituted Benzaldehyde | Halogens, Alkoxy, Nitro, etc. on Phenyl Ring |
| Pyridine Ring Substitution | Substituted 2-aminopyridine (B139424) | Cyclization with appropriate synthons | Fused rings (e.g., Imidazopyridine) nih.gov |
| Pyridine Ring Substitution | 2-Chloropyridine derivative | Suzuki or Stille Coupling | Aryl, Alkyl, or Heteroaryl groups |
| Pyridine Ring Substitution | N-vinyl amides | Ru-catalyzed cycloisomerization organic-chemistry.org | Various substitution patterns on the pyridine ring |
Exploration of Functional Group Transformations at the Pyridine and Phenyl Moieties
Once the core 2-(3-methyl-2-pyridinyl)-1-phenylethanol structure is obtained, its functional groups can be further manipulated. The methyl group on the pyridine ring, the hydroxyl group of the ethanol bridge, and any substituents on the phenyl ring are all amenable to chemical transformation.
The methyl group at the 3-position of the pyridine ring is a handle for various reactions. For example, it can undergo oxidation. A relevant method is the Kornblum oxidation, where an alkyl halide (formed from the methyl group) is oxidized to an aldehyde using dimethyl sulfoxide (B87167) (DMSO). researchgate.net This aldehyde can then serve as a point for further derivatization.
The hydroxyl group is readily oxidized to a ketone, yielding the corresponding 2-(3-methyl-2-pyridinyl)-1-phenylethanone. This transformation is significant as the reactivity of the resulting phenacyl group can be exploited. For instance, in related systems, a phenacyl group has been oxidized further to an α-diketone simply by exposure to air when a heteroatom is present at the 6-position of the pyridine ring. rsc.org The hydroxyl group can also be converted into other functionalities such as esters, ethers, or halides, providing a route to a wide array of derivatives.
Functional groups on the phenyl ring can be interconverted using standard aromatic chemistry. For example, a nitro group can be reduced to an amine, which can then be diazotized and coupled or subjected to Sandmeyer reactions to introduce a wide range of substituents.
Table 2: Examples of Functional Group Transformations
| Starting Functional Group | Target Functional Group | Reagents/Conditions | Moiety | Reference |
| Methylene (B1212753) (Phenacyl) | α-Diketone | Air exposure (facilitated by 6-position heteroatom) | Phenyl-Ethanol Bridge | rsc.org |
| Methyl Group | Aldehyde | Kornblum Oxidation (via in situ halogenation) | Pyridine Ring | researchgate.net |
| Hydroxyl Group | Ketone | Standard oxidizing agents (e.g., PCC, Swern) | Ethanol Bridge | - |
| Nitro Group | Amine | Reduction (e.g., SnCl₂, H₂/Pd-C) | Phenyl Ring | nih.gov |
| Amine | Halide/Nitrile/etc. | Diazotization followed by Sandmeyer reaction | Phenyl Ring | - |
Preparation of Novel Scaffolds incorporating the Pyridinyl-Phenylethanol Framework
The 2-(3-methyl-2-pyridinyl)-1-phenylethanol framework can act as a foundational building block for the synthesis of more complex, novel heterocyclic scaffolds. This involves chemical transformations that build new rings onto the existing structure.
One approach is the intramolecular cyclization or intermolecular condensation involving the functional groups of the parent molecule. For instance, the synthesis of imidazo[1,2-a]pyridines often starts from a 2-aminopyridine which is cyclized with an α-haloketone. nih.govresearchgate.net By analogy, a suitably functionalized 2-(3-methyl-2-pyridinyl)-1-phenylethanol derivative could be used to construct such fused bicyclic systems.
Another strategy involves using the pyridine nitrogen. Oxidation of a related 2-(phenylethynyl)pyridine to its N-oxide led to a spontaneous cyclization, forming an isoxazolo[2,3-a]pyridinium salt, a novel heterocyclic scaffold. rsc.org This demonstrates how activation of the pyridine ring can initiate the formation of new, integrated ring systems.
Furthermore, the synthesis of thieno[2,3-b]pyridines, another class of fused heterocycles, has been accomplished, demonstrating the versatility of the pyridine core in forming condensed systems with other heterocycles. nih.gov The principles of these syntheses could be applied to create thieno-fused derivatives of the title compound. The condensation of diamines with aldehydes to form imidazolidines also represents a potential route for incorporating the pyridinyl-phenylethanol structure into a larger scaffold, assuming the parent molecule is first converted into a suitable aldehyde or diamine precursor. nih.gov
Table 3: Novel Scaffolds Derived from Related Pyridine Precursors
| Novel Scaffold | General Synthetic Approach | Key Precursor Type | Reference |
| Imidazo[1,2-a]pyridines | Condensation/Cyclization | 2-Aminopyridine derivative + α-haloketone | nih.govresearchgate.net |
| Isoxazolo[2,3-a]pyridinium salt | N-oxidation followed by intramolecular cyclization | 2-Alkynylpyridine | rsc.org |
| Thieno[2,3-b]pyridines | Multi-step synthesis involving ring closure | Substituted pyridine | nih.gov |
| Substituted Imidazolidines | Condensation | Diamine + Aldehyde | nih.gov |
Catalytic and Ligand Applications in Organic Transformations
Investigation as Chiral Ligands in Asymmetric Catalysis
The structural motif of a chiral amino alcohol is a well-established scaffold for effective ligands in a variety of asymmetric catalytic reactions. The combination of a nitrogen-containing heterocycle like pyridine (B92270) with a chiral alcohol functionality allows for the formation of stable chelate complexes with metal centers. These complexes can create a defined chiral environment around the metal, enabling high levels of enantioselectivity in reactions. For instance, chiral pyridine-oxazoline ligands, which share structural similarities with pyridinyl-alcohols, have been extensively used in asymmetric catalysis. mdpi.com
Participation in Metal-Mediated Organic Transformations (e.g., Hydrogenation, Oxidation)
While specific examples for 2-(3-Methyl-2-pyridinyl)-1-phenylethanol are absent, related structures are involved in:
Oxidation Reactions: The oxidation of alcohols is a fundamental transformation in organic synthesis. Catalytic systems employing pyridinyl ligands have been developed for this purpose. rsc.orgnih.gov For example, the oxidation of methyl 2-hydroxy-3-phenylindolizine-1-carboxylate has been reported. rsc.org
Hydrogenation Reactions: Group 9 transition metals (cobalt, rhodium, iridium) are known to catalyze hydrogenation reactions. researchgate.net Pyridinyl-containing ligands can be employed to modulate the reactivity and selectivity of these metal catalysts.
Design and Optimization Studies of Catalytic Systems utilizing Pyridinyl-Alcohol Motifs
The design and optimization of catalytic systems often involve modifying the ligand structure to enhance catalytic performance. For pyridinyl-alcohol type ligands, key areas of investigation would include:
Steric and Electronic Effects: The substituents on both the pyridine ring and the alcohol-bearing chain can significantly impact the ligand's coordination properties and the resulting catalyst's activity and selectivity. The methyl group at the 3-position of the pyridine ring in 2-(3-Methyl-2-pyridinyl)-1-phenylethanol would exert specific electronic and steric influences.
Solvent and Co-catalyst Effects: The choice of solvent and the presence of co-catalysts or additives can play a crucial role in the efficiency of a catalytic system. For example, the optimization of co-catalysts has been shown to be important in isoprene (B109036) polymerization using pyridine–oxazoline-ligated cobalt complexes. mdpi.com
Reaction Conditions: Parameters such as temperature, pressure, and reaction time are systematically varied to identify the optimal conditions for a given catalytic transformation. acs.org
Future Research Directions and Emerging Methodologies for 2 3 Methyl 2 Pyridinyl 1 Phenylethanol
Development of More Efficient and Sustainable Synthetic Routes
Traditional synthetic routes to pyridinyl alcohols often rely on stoichiometric organometallic additions, such as Grignard reactions, which can generate significant waste and may require stringent anhydrous conditions. The future of synthesizing 2-(3-Methyl-2-pyridinyl)-1-phenylethanol lies in the adoption of greener and more efficient methodologies that prioritize atom economy, energy efficiency, and reduced environmental impact.
Future strategies will likely move away from traditional batch syntheses toward continuous-flow processes. chemrxiv.org Flow chemistry offers superior control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling. chemrxiv.org For instance, a continuous-flow approach could enable the safe use of highly reactive organometallic reagents or the precise control of exothermic reactions.
Moreover, the principles of green chemistry are expected to be central to new synthetic designs. This includes the use of biocatalysis, where enzymes or whole-cell systems could perform the asymmetric reduction of a precursor ketone to yield enantiomerically pure 2-(3-Methyl-2-pyridinyl)-1-phenylethanol. The enzymatic production of a related compound, 2-phenylethanol, has been demonstrated using engineered microorganisms, suggesting a viable path for the biocatalytic synthesis of more complex derivatives. nih.gov Another avenue involves the use of novel, reusable heterogeneous catalysts, which simplify product purification and minimize waste. rsc.org
Table 1: Comparison of a Conventional vs. a Proposed Sustainable Synthetic Route
| Feature | Conventional Route (e.g., Grignard) | Proposed Sustainable Route (e.g., Catalytic Flow) |
|---|---|---|
| Principle | Stoichiometric nucleophilic addition of a pyridinyl organometallic to benzaldehyde (B42025). | Catalytic asymmetric transfer hydrogenation of 2-(3-methyl-2-pyridinyl)acetophenone in a continuous-flow reactor. |
| Solvents | Anhydrous ether or THF. | Greener solvents (e.g., 2-MeTHF, ethanol) or solvent-free conditions. |
| Reagents | Magnesium metal, 2-bromo-3-methylpyridine. | H₂ source (e.g., formic acid, isopropanol), chiral catalyst. |
| Waste | Magnesium salts, excess reagents. | Minimal salt waste; catalyst is recycled. |
| Purification | Aqueous workup, extraction, column chromatography. | Direct crystallization or distillation from the reaction stream. chemrxiv.org |
| Efficiency | Moderate yields, significant process time. | High yield, high throughput, reduced footprint. |
Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
To optimize the sophisticated synthetic routes of the future, a deep, real-time understanding of reaction kinetics, intermediate formation, and by-product generation is essential. Process Analytical Technology (PAT), utilizing advanced spectroscopic techniques, provides a powerful toolkit for achieving this goal. For the synthesis of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol, in-situ monitoring will be indispensable.
Techniques such as Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels or flow reactors. FT-IR and Raman are particularly adept at monitoring the disappearance of reactant functional groups (e.g., the carbonyl group of a ketone precursor) and the appearance of the product's hydroxyl group in real-time. This data allows for precise determination of reaction endpoints, preventing unnecessary heating or over-processing, which can lead to degradation. Spectroscopic analysis has been widely used to characterize the structural features of various pyridine (B92270) derivatives. researchgate.netnih.gov
Kinetic profiles generated from this real-time data can be used to build accurate reaction models. soton.ac.uk These models are crucial for process optimization, enabling chemists to identify rate-limiting steps and understand the influence of variables like temperature, pressure, and catalyst loading.
Table 2: Potential of In-situ Spectroscopic Techniques for Synthesis Monitoring
| Spectroscopic Technique | Information Gained | Advantages for this Synthesis |
|---|---|---|
| FT-IR/ATR | Concentration of key functional groups (C=O, O-H). | Robust, widely available, excellent for tracking conversion of ketone to alcohol. |
| Raman Spectroscopy | Molecular vibrations, including non-polar bonds. | Complements IR, less interference from water/glass, good for monitoring aromatic rings. |
| Process NMR | Detailed structural information, quantification of reactants, intermediates, and products. | Highly specific, provides unambiguous structural data for complex reaction mixtures. |
| UV-Vis Spectroscopy | Changes in conjugation and electronic structure. | Sensitive to changes in the pyridine ring system during the reaction. researchgate.net |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction
The synergy between chemistry and artificial intelligence (AI) is rapidly accelerating the pace of discovery. For 2-(3-Methyl-2-pyridinyl)-1-phenylethanol, AI and machine learning (ML) offer transformative potential in both its synthesis and the design of novel analogues.
Beyond optimizing existing routes, generative AI models can design entirely new derivatives of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol. springernature.com By providing a desired property profile (e.g., enhanced biological activity, specific physical properties), these models can suggest novel molecular structures. This approach has already been used to design new pyridine-based polymers with specific adsorption capabilities. nih.gov This in silico design process allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.
Table 3: Hypothetical Machine Learning Model for Reaction Optimization
| Model Component | Description | Example for this Synthesis |
|---|---|---|
| Input Data (Features) | Molecular representations of reactants (SMILES, fingerprints), catalyst structure, solvent properties, temperature, concentration. | Reactants: 2-(3-methyl-2-pyridinyl)acetophenone, H₂ source. Catalyst: A library of chiral Ru-complexes. |
| ML Algorithm | Neural Network, Gradient Boosting, or similar regression/classification algorithm. nih.gov | A deep neural network trained on a database of asymmetric hydrogenation reactions. |
| Output Prediction | Predicted yield (%), enantiomeric excess (ee%), or probability of a specific outcome. | Prediction: "Using catalyst X in ethanol (B145695) at 60°C will result in 95% yield and 99% ee." |
| Goal | To identify the optimal reaction conditions for the highest yield and purity with the minimum number of experiments. | Accelerate the development of a highly efficient, enantioselective synthesis. |
Exploration of Novel Reactivity Modes and Unprecedented Transformations
While the existing chemistry of pyridinyl alcohols is well-understood, the unique electronic and steric environment of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol provides fertile ground for discovering novel reactivity. Future research will likely focus on leveraging its specific structural features to achieve transformations that are currently challenging or unknown.
One promising area is the catalytic functionalization of the alcohol group beyond simple oxidation. Recent advances in pincer-type ruthenium catalysts have enabled the reversible dehydrogenation of alcohols, including complex diols, for hydrogen storage applications. acs.orgacs.org Applying this chemistry to 2-(3-Methyl-2-pyridinyl)-1-phenylethanol could lead to its use in liquid organic hydrogen carrier (LOHC) systems, where the compound is reversibly converted to the corresponding ketone, storing and releasing hydrogen on demand.
Furthermore, the pyridine ring itself offers multiple sites for novel transformations. Directed C-H activation could allow for the late-stage functionalization of the pyridine or phenyl rings, providing rapid access to a library of derivatives without re-synthesizing the entire molecule from scratch. The development of catalysts that can selectively functionalize one C-H bond over others in the presence of the sensitive alcohol and basic nitrogen atom remains a significant but achievable challenge. Exploring cycloaddition reactions or ring-opening transformations of the pyridine moiety could also lead to completely new molecular scaffolds with unique properties. mdpi.com
Table 4: Potential Novel Transformations for Future Exploration
| Transformation | Reagents/Catalysts | Potential Significance |
|---|---|---|
| Catalytic Dehydrogenation | Pincer-Ru or -Ir complexes. acs.org | Reversible hydrogen storage, synthesis of the corresponding ketone under mild conditions. |
| Directed C-H Functionalization | Pd, Rh, or Ru catalysts with a directing group strategy. | Rapid diversification of the molecular structure to create analogues for structure-activity relationship (SAR) studies. |
| Photoredox Catalysis | Organic dyes or metal complexes with visible light. | Access to radical-based transformations for novel bond formations under mild conditions. |
| Ring Dearomatization/Rearrangement | Birch reduction variants, transition metal catalysis. | Creation of novel, three-dimensional scaffolds from a flat aromatic precursor. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for producing 2-(3-Methyl-2-pyridinyl)-1-phenylethanol?
- Answer : The compound can be synthesized via multi-step reactions involving ketone intermediates. A common approach involves condensation of pyridine derivatives with phenylethanols under basic conditions (e.g., NaOH/PEG600 in refluxing dioxane), followed by purification via silica-gel chromatography using PE-EA eluents . For enantiomerically pure forms, asymmetric catalysis (e.g., titanium isopropoxide with chiral ligands) is employed .
Q. How is structural characterization of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol performed?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is critical for verifying the pyridine and phenyl group positions. Chiral HPLC with cellulose columns (hexane/isopropanol mobile phase) is used to resolve enantiomers, validated against commercial standards (e.g., (R)- and (S)-1-phenylethanol retention times: 13.4 min and 15.1 min, respectively) .
Q. What methods are used to separate enantiomers of 1-phenylethanol derivatives?
- Answer : Kinetic resolution using lipases (e.g., Candida antarctica lipase B) under Ping-Pong Bi-Bi mechanisms, coupled with lauric acid esterification, achieves high enantiomeric excess (ee). Axial dispersion models in packed-bed reactors optimize yield and ee (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
